3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid
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Overview
Description
3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of amido-nitriles in the presence of a catalyst such as nickel.
Attachment of the Undecyl Group: The undecyl group is introduced through a substitution reaction, where an appropriate alkyl halide reacts with the imidazole ring.
Ethoxy Propionic Acid Addition: The final step involves the addition of the ethoxy propionic acid group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Substitution: Various nucleophiles such as alkyl halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
3-(2-(4,5-Dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)propionic acid is unique due to its specific structural features, such as the undecyl group and the ethoxy propionic acid moiety, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
4258-46-2 |
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Molecular Formula |
C19H36N2O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C19H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-18-20-13-14-21(18)15-17-24-16-12-19(22)23/h2-17H2,1H3,(H,22,23) |
InChI Key |
OURQEILTTSQHJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1CCOCCC(=O)O |
Origin of Product |
United States |
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